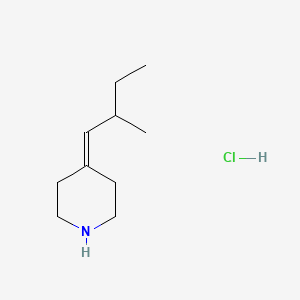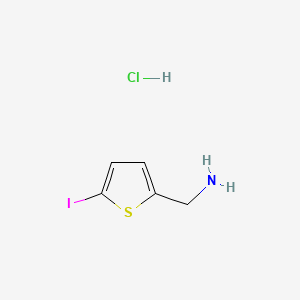![molecular formula C10H17NO6S B6608096 3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid CAS No. 2839138-46-2](/img/structure/B6608096.png)
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid (TBCT) is an organic compound with a unique structure. It is a versatile compound that has a wide range of applications in the fields of organic synthesis and scientific research. TBCT is a synthetic compound that has been used in a variety of research applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new lab experiments.
Applications De Recherche Scientifique
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid has been used extensively in the field of scientific research. It has been used in the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new lab experiments. This compound has been used to study the effects of various drugs on the body, as well as to develop new drugs. It has also been used to study the effects of different hormones on the body, as well as to develop new hormones. Additionally, this compound has been used to study the effects of various enzymes on the body, as well as to develop new enzymes.
Mécanisme D'action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical reactions. Additionally, this compound has been shown to bind to certain proteins, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, which can lead to the inhibition of certain biochemical reactions. Additionally, this compound has been shown to bind to certain proteins, which can lead to the inhibition of certain physiological processes. This compound has also been shown to have anti-inflammatory and anti-cancer effects, as well as to be an effective antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid has several advantages for use in lab experiments. It is a versatile compound that can be used for a wide range of research applications. Additionally, it is relatively easy to synthesize and can be isolated by column chromatography. However, this compound is a synthetic compound and can be toxic if not handled properly. Additionally, it can be difficult to control the concentration of this compound in a lab experiment.
Orientations Futures
There are several potential future directions for the use of 3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to investigate the mechanism of action of this compound and identify new potential applications for this compound. Additionally, further research could be done to investigate the toxicity of this compound and develop methods to reduce its toxicity. Finally, further research could be done to develop methods to control the concentration of this compound in a lab experiment.
Méthodes De Synthèse
3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid is synthesized by a two-step reaction involving the reaction of 2-chloro-1,2-dioxo-1lambda6,3-thiazinane-2-carboxylic acid (CDTC) with tert-butyl bromide in a solvent, followed by a dehydration reaction with phosphorus oxychloride. The reaction is carried out in an inert atmosphere, and the product is isolated by column chromatography.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,3-thiazinane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-5-4-6-18(15,16)7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLZHKIGAANONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCS(=O)(=O)C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,6-dimethyl-4-[3-(2-methylpropyl)-1H-indazole-5-carbonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B6608030.png)




![(2S)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6608063.png)

![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)

![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)
